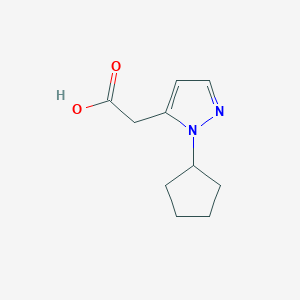

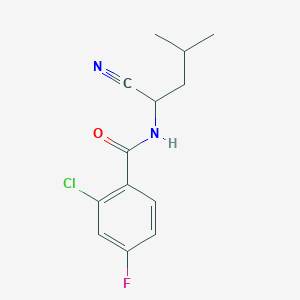

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

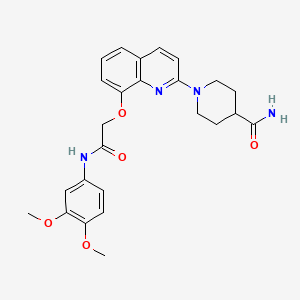

The compound "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole-4-carboxylic acid family, which is known for its diverse biological activities and potential in drug development. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to yield a variety of biologically active compounds . The pyridine moiety attached to the pyrazole ring can further modulate the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves the formation of the pyrazole ring followed by functionalization at the appropriate positions. For instance, an improved synthesis of 1H-pyrazole-4-carboxylic acid has been reported, which starts from ethyl cyanoacetate and triethyl orthoformate and involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a high yield of 97.1% . Although the specific synthesis of "1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving a coupling reaction between a pyrazole carboxylic acid and a pyridine derivative.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids and their derivatives is characterized by the presence of the pyrazole ring and the carboxylic acid group. The pyrazole ring can engage in hydrogen bonding and π-π interactions due to the presence of nitrogen atoms, which can be crucial for the binding of these molecules to biological targets . The pyridine ring can also participate in such interactions, potentially enhancing the compound's affinity for certain receptors or enzymes.

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo a variety of chemical reactions, including amide formation, esterification, and heterocyclization. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and carboxylates through reactions with binucleophiles . Similarly, the compound of interest could potentially undergo reactions with amines to form amides or with alcohols to form esters, expanding the chemical diversity and potential applications of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their functional groups. These compounds typically exhibit moderate solubility in polar solvents due to the presence of the carboxylic acid group. The pyrazole and pyridine rings contribute to the acidity and basicity of the molecule, which can be exploited in the design of pH-sensitive drugs or prodrugs. The presence of the pyridine ring also affects the electronic distribution within the molecule, which can be studied through quantum-chemical calculations to predict reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Functionalization

- 1H-pyrazole-3-carboxylic acid derivatives, related to the queried compound, have been utilized in various synthesis and functionalization studies. For example, 1H-pyrazole-3-carboxamide was synthesized from 1H-pyrazole-3-carboxylic acid and 2,3-diaminopyridine, showcasing its utility in forming new chemical structures (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Methods

- New methods have been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives from compounds like the one . These methods demonstrate the versatility of such compounds in creating novel heterocyclic products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Structural Analysis and Computational Studies

- The molecular structure of pyrazole derivatives, closely related to the queried compound, has been a subject of extensive structural and computational analysis, highlighting the significance of these compounds in the field of molecular chemistry (Shen, Huang, Diao, & Lei, 2012).

Application in Medicinal Chemistry

- Derivatives of 1H-pyrazole-4-carboxylic acid have shown promise in medicinal chemistry. For instance, their use in synthesizing antiviral compounds indicates the potential therapeutic applications of these chemical structures (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).

Exploration in Supramolecular Chemistry

- The exploration of pyrazole-3-carboxylic acids in supramolecular chemistry, particularly in the study of their crystal structures and formation of supramolecular synthons, showcases their importance in the field of crystal engineering (Vishweshwar, Nangia, & Lynch, 2002).

Development of New Chemical Entities

- Research has also focused on creating novel chemical entities using pyrazole-4-carboxylic acid derivatives. This includes the synthesis of a variety of new compounds with potential applications in diverse fields of chemistry (Aly, Abdo, & El-Gharably, 2004).

Antimicrobial and Antibacterial Studies

- Some studies have investigated the antimicrobial and antibacterial activities of pyrazolo[3,4-b]pyridine-4-carboxylic acids, revealing the potential of these compounds in the development of new antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAFVJZCUMEOBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-ylmethyl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)